![molecular formula C14H12O2 B099516 2-(4-Methoxyphenyl)benzaldehyde CAS No. 16064-04-3](/img/structure/B99516.png)
2-(4-Methoxyphenyl)benzaldehyde
Overview
Description
2-(4-Methoxybenzyl)benzaldehyde is a chemical compound with the molecular formula C15H14O2 . It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxybenzyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C .Physical And Chemical Properties Analysis
2-(4-Methoxybenzyl)benzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C . It has a molar refractivity of 69.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.5±3.0 cm3 .Scientific Research Applications
Synthesis of Benzothiazoles
2-(4-Methoxyphenyl)benzaldehyde is used in the synthesis of benzothiazoles . Benzothiazoles and their derivatives have been of considerable interest to organic and medicinal chemists for many years due to their potent antitumor activity and other important pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Ab Initio/DFT Studies
The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)benzaldehyde in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set . This helps in understanding the properties and behavior of the compound at a molecular level.
Microwave Irradiation and Solvent Free Conditions
2-Aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent free conditions to synthesize 2-(4-Methoxyphenyl)benzo[d]thiazole . This method provides an efficient and environmentally friendly way to produce the compound.
Antitumor Activity
The benzothiazoyl-moiety, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
Pharmaceutical Utilities
Benzothiazoles, which can be synthesized using 2-(4-Methoxyphenyl)benzaldehyde, have been used in the treatment of various diseases such as inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Organic Chemistry Research
2-(4-Methoxyphenyl)benzaldehyde is a valuable compound in organic chemistry research and is used in various reactions to study the properties and behavior of other compounds .
properties
IUPAC Name |
2-(4-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQIZQKPSRFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362671 | |
Record name | 2-(4-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzaldehyde | |
CAS RN |
16064-04-3 | |
Record name | 2-(4-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16064-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.